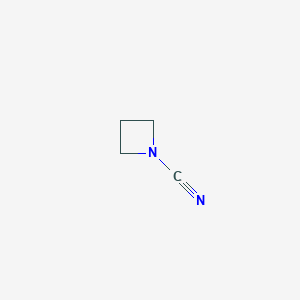
Azetidine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine-1-carbonitrile is a four-membered nitrogen-containing heterocycle with a nitrile group attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The presence of the strained four-membered ring imparts unique chemical behavior, making it a valuable building block for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of β-chloronitriles with amines under basic conditions. Additionally, the α-alkylation of N-borane complexes of azetidine-2-carbonitriles has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as β-chloronitriles and amines. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Azetidine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
Azetidine-1-carbonitrile has a wide range of applications in scientific research:
Biology: Azetidine derivatives are used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of azetidine-1-carbonitrile involves its ability to undergo ring-opening reactions due to the strain in the four-membered ring. This strain-driven reactivity allows it to interact with various molecular targets, including enzymes and receptors. The nitrile group can also participate in nucleophilic addition reactions, further enhancing its reactivity .
Comparison with Similar Compounds
Azetidine-2-carbonitrile: Similar in structure but with the nitrile group attached to the second carbon atom.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity but higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: Azetidine-1-carbonitrile is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug discovery and industrial applications.
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
azetidine-1-carbonitrile |
InChI |
InChI=1S/C4H6N2/c5-4-6-2-1-3-6/h1-3H2 |
InChI Key |
VEYKJLZUWWNWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















